molecular formula C13H15N5 B1452162 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine CAS No. 1105195-37-6

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Cat. No.: B1452162
CAS No.: 1105195-37-6
M. Wt: 241.29 g/mol
InChI Key: BHPPRTFRPREAMC-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a chemical compound with the CAS Number: 1105195-37-6. It has a molecular weight of 241.3 and is typically in solid form . The compound is often used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C13H15N5 . The InChI Code is 1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 .

Scientific Research Applications

Biological Activities of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, including 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, exhibit a broad range of biological activities. These compounds have shown promise in various therapeutic areas due to their diverse biological effects. For instance, pyridopyridazine derivatives have demonstrated antitumor, antibacterial, analgesic, and diuretic activities. They have been identified as selective inhibitors for phosphodiesterase 5 and 4, indicating their potential in treating diseases related to these enzymes. Additionally, their role as novel GABA-A receptor benzodiazepine binding site ligands highlights their potential in neuropsychiatric disorders. Some derivatives also possess molluscicidal activity, suggesting their use in biodegradable agrochemicals. The wide spectrum of biological activity makes pyridopyridazine derivatives, including this compound, significant in the preparation of new compounds for various therapeutic applications (Wojcicka & Nowicka-Zuchowska, 2018).

Cytochrome P450 Inhibition

Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and endogenous compounds. Research on chemical inhibitors of cytochrome P450 isoforms has underscored the importance of certain pharmacophoric groups found in compounds like this compound. These studies provide insights into the selectivity and potency of various inhibitors, aiding in the understanding of drug-drug interactions and the development of safer pharmacological agents. The exploration of piperazine derivatives in this context indicates their potential in influencing the pharmacokinetics of co-administered drugs by modulating cytochrome P450 activity (Khojasteh et al., 2011).

Antitubercular Activity

The modification and evaluation of isonicotinoyl hydrazine derivatives, including pyridopyridazine structures, have shown promising antitubercular activity against various strains of Mycobacterium tuberculosis. These derivatives offer a new approach to treating tuberculosis, particularly in cases resistant to conventional medications. The research highlights the potential of this compound and similar compounds in contributing to the development of novel antitubercular agents, providing a foundation for further investigation into their efficacy and mechanism of action (Asif, 2014).

Properties

IUPAC Name

3-piperazin-1-yl-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPPRTFRPREAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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